![molecular formula C5H2Cl2N2O2 B1335514 3,5-Dichloro-2-nitropyridine CAS No. 610278-88-1](/img/structure/B1335514.png)
3,5-Dichloro-2-nitropyridine
Overview
Description
3,5-Dichloro-2-nitropyridine is a chemical compound with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.99 . It is a yellow to yellow-brown to brown to red liquid .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including 3,5-Dichloro-2-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The InChI code for 3,5-Dichloro-2-nitropyridine is 1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Physical And Chemical Properties Analysis
3,5-Dichloro-2-nitropyridine is a yellow to yellow-brown to brown to red liquid . It has a molecular weight of 192.99 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives
3,5-Dichloro-2-nitropyridine serves as a precursor in the synthesis of various chemical compounds. For example, it has been used in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine through processes like substitution, oxidation, nitration, and ammoniation (C. Jun, 2007).
Electronic and Structural Properties
The compound has been studied for its electronic properties, such as in electron spin resonance spectra analysis, which helps in understanding its structural and electronic configurations (P. T. Cottrell & P. Rieger, 1967).
Chemical Reactions and Mechanisms
Nucleophilic Substitution Reactions
Studies have focused on the kinetics of reactions involving 3,5-Dichloro-2-nitropyridine, such as its interaction with piperidine and morpholine, providing insights into chemical reaction mechanisms and substituent effects (Ezzat A. Hamed, 1997).
Reaction Intermediates
Research has been conducted on the intermediates formed in the ring-opening reactions of 3,5-Dichloro-2-nitropyridine, which is crucial for understanding complex chemical processes (L. W. Haynes & V. Pett, 2007).
Materials Science and Engineering
Noncentrosymmetric Crystals
The compound has applications in the field of crystal engineering, particularly in the design of noncentrosymmetric crystals, which are important in materials science for their unique properties (Y. L. Fur et al., 1996).
Molecular Diodes
changes and rectifying behavior in molecular structures (P. Derosa, Suneel Guda, J. Seminario, 2003).
Pharmaceuticals and Organic Synthesis
Synthesis of Pharmaceutical Intermediates
3,5-Dichloro-2-nitropyridine is a key starting material in the synthesis of various pharmaceutical intermediates. This includes its role in producing compounds with potential therapeutic applications (Song Guo-qiang, 2008).
Formation of Arylamino Compounds
It's involved in the formation of arylaminonitropyridines, which are significant in the development of new organic compounds with potential applications in different industries (M. Bell, M. Day, A. T. Peters, 1967).
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3,5-dichloro-2-nitropyridine belongs, are known to interact with various biological targets due to their electron-withdrawing nitro groups .
Mode of Action
The mode of action of 3,5-Dichloro-2-nitropyridine involves a reaction mechanism where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different compounds . For instance, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dichloro-2-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHMQFKFXAKDAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406210 | |
Record name | 3,5-dichloro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-nitropyridine | |
CAS RN |
610278-88-1 | |
Record name | 3,5-dichloro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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